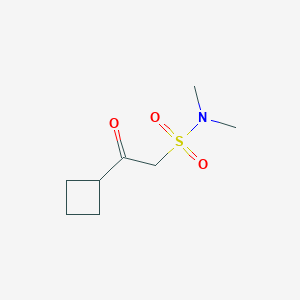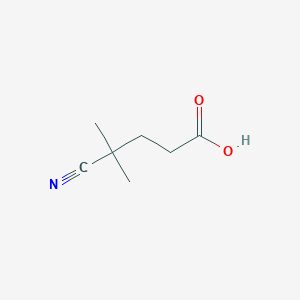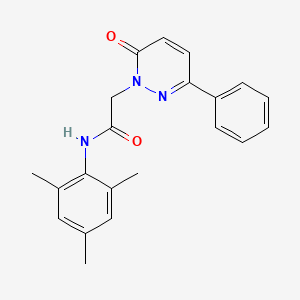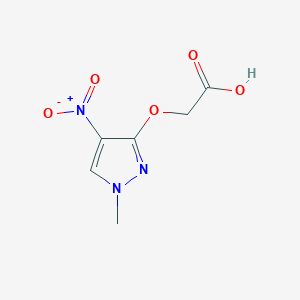![molecular formula C14H12N6O B2720800 1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile CAS No. 318284-41-2](/img/structure/B2720800.png)
1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile” has a molecular formula of C14H12N6O and an average mass of 280.285 Da . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a phthalazinyl group, a pyrazole group, and a carbonitrile group . The exact structure can be determined using spectroscopic methods such as FTIR, proton NMR, and 13C NMR .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and vapor pressure can be determined using appropriate analytical methods .Aplicaciones Científicas De Investigación
Corrosion Inhibition Properties
Research has shown that derivatives of pyrazole, including compounds structurally related to 1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile, exhibit significant corrosion inhibition properties. These compounds have been tested on C-Steel surfaces in acidic environments, revealing that their corrosion inhibition efficiency increases with the concentration of the inhibitor but decreases with the increase in temperature. The adsorption of these compounds on the metal surface follows the Langmuir adsorption isotherm, suggesting a strong and efficient binding to the metal surface, which contributes to their corrosion inhibition capabilities (Abdel Hameed et al., 2020).
Synthesis of Heterocyclic Compounds
Derivatives of pyrazole are utilized in the synthesis of various heterocyclic compounds that have shown a wide range of pharmacological actions. These compounds serve as key intermediates for creating fused derivatives with potential biological activity. For instance, the synthesis and reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives have been extensively studied, revealing the versatility of these compounds in organic synthesis and their potential as biologically active molecules (Mironovich & Shcherbinin, 2014).
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis of novel pyrazole derivatives, including 1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile, for their antimicrobial and anticancer activities. These studies have led to the discovery of compounds exhibiting potent activity against a variety of bacterial and fungal strains, as well as showing cytotoxicity against cancer cell lines. The development of these compounds involves the exploration of their structure-activity relationships to enhance their therapeutic potential (El-ziaty et al., 2016).
Applications in Organic Synthesis
Compounds structurally related to 1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile are employed as building blocks in organic synthesis. These compounds have been utilized in the synthesis of a wide array of heterocyclic compounds through one-pot multicomponent reactions, showcasing their importance in medicinal chemistry and drug development. The versatility of these compounds in synthesis underscores their importance in constructing complex molecular architectures with biological relevance (Patel, 2017).
Propiedades
IUPAC Name |
1-methyl-5-[(4-oxo-3H-phthalazin-1-yl)methylamino]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-20-13(9(6-15)7-17-20)16-8-12-10-4-2-3-5-11(10)14(21)19-18-12/h2-5,7,16H,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSZIUBPAOWHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2720717.png)

![N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2720721.png)

![6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720727.png)
![3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720728.png)





![{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2720736.png)

![3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid](/img/structure/B2720740.png)